molecular formula C9H15N3 B1469301 {[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1340252-49-4

{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No.: B1469301
CAS No.: 1340252-49-4
M. Wt: 165.24 g/mol
InChI Key: ZVGMQDFEWWJTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets in a way that leads to various biological effects . These interactions often result in changes at the molecular level, which can lead to the observed biological activities.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities . The downstream effects of these pathways can include changes in cell biology and the treatment of various disorders .

Pharmacokinetics

A study on 1,2,3-triazole hybrids with amine-ester functionality, which are structurally similar to this compound, indicated that these compounds possess a favorable adme profile .

Result of Action

It is known that indole derivatives have various biologically vital properties and play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(1-but-3-enylpyrazol-4-yl)-N-methylmethanamine. It is known that environmental factors can significantly influence the diversity and distribution of tree species , and similar principles may apply to the action of chemical compounds.

Properties

IUPAC Name

1-(1-but-3-enylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h3,7-8,10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGMQDFEWWJTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Reactant of Route 2
{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Reactant of Route 3
Reactant of Route 3
{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Reactant of Route 4
{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Reactant of Route 5
{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Reactant of Route 6
{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.